molecular formula C4H10O3 B1589801 1,1,4-Butanetriol CAS No. 44603-18-1

1,1,4-Butanetriol

Cat. No.: B1589801
CAS No.: 44603-18-1
M. Wt: 106.12 g/mol
InChI Key: CLQZEZFINZCXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,4-Butanetriol is a four-carbon organic compound with the molecular formula C4H10O3, classified as a polyol due to its three hydroxyl groups. Please note that specific scientific data on the properties and applications of the 1,1,4 isomer is limited in public literature, which often focuses on the related compound 1,2,4-Butanetriol. As a polyol, this compound is expected to serve as a versatile building block in research and development. Potential research applications for this class of chemicals include organic synthesis, where it could be used as a precursor for more complex molecules, and polymer chemistry, where it may function as a monomer in the creation of novel polyesters and polyurethanes. This product is intended for research purposes only and is not for human or animal consumption or diagnostic use. Researchers should conduct thorough safety evaluations before use. Specific handling, storage, and safety information should be consulted from the appropriate Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44603-18-1

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

butane-1,1,4-triol

InChI

InChI=1S/C4H10O3/c5-3-1-2-4(6)7/h4-7H,1-3H2

InChI Key

CLQZEZFINZCXFG-UHFFFAOYSA-N

SMILES

C(CC(O)O)CO

Canonical SMILES

C(CC(O)O)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,4 Butanetriol

Chemo-Catalytic Pathways for 1,2,4-Butanetriol (B146131) Synthesis

Chemical synthesis offers several established and emerging routes to 1,2,4-butanetriol, often involving multi-step processes and specialized catalysts to achieve high yields and selectivity.

Catalytic Hydrogenation of Malic Acid Esters and Derivatives

The catalytic hydrogenation of malic acid and its esters represents a significant pathway for producing 1,2,4-butanetriol. google.comdtic.mil This method is advantageous as malic acid can be derived from the hydration of maleic acid. google.com The process typically involves the reduction of the carboxyl and ester functional groups to hydroxyl groups.

Various catalysts and reaction conditions have been explored to optimize this transformation. Copper-containing catalysts, such as copper chromite, have been traditionally used. google.comdtic.mil For instance, diethyl malate (B86768) can be hydrogenated to 1,2,4-butanetriol in yields of 50-70% using a substantial amount of copper chromite catalyst. google.com More advanced processes utilize fixed-bed copper-containing catalysts at temperatures between 130°C and 190°C and high hydrogen partial pressures of 100 to 300 bar, which allows for more economical use of the catalyst. google.comgoogle.com

Recent research has also focused on developing highly selective and enantioselective catalysts. For example, a Pt-ReOₓ/C catalyst has shown high turnover frequencies and selectivities (around 99%) for the aqueous-phase hydrogenation of L-malic acid under milder conditions (90–130°C). researchgate.net This approach can yield optically pure (S)-1,2,4-butanetriol, which is crucial for the synthesis of specific chiral pharmaceuticals. researchgate.netresearchgate.net The reaction proceeds through the formation of (S)-3-hydroxy-γ-butyrolactone as an intermediate. researchgate.net

Table 1: Catalytic Hydrogenation of Malic Acid Derivatives
Starting MaterialCatalystTemperature (°C)Pressure (bar)Yield (%)Key Findings
Diethyl malateCopper chromiteNot specifiedNot specified50-70Requires a high catalyst-to-ester ratio. google.com
Malic esterFixed-bed copper-containing130-190100-300 (H₂)Not specifiedAllows for a more economical, continuous process. google.comgoogle.com
L-malic acidPt-ReOₓ/C90-130Not specified~99 (Selectivity)Produces enantiopure (S)-1,2,4-butanetriol. researchgate.net
L-malic acidCoₓFe₃₋ₓO₄Not specifiedNot specifiedNot specifiedHydrogenation occurs via 3-hydroxy-butyrolactone. researchgate.net

Hydroformylation-Reduction Sequences for 1,2,4-Butanetriol Production

Hydroformylation, or oxo synthesis, followed by a reduction step, provides another route to polyols. In a related synthesis, the hydroformylation of allyl alcohol using rhodium-based catalysts can produce 4-hydroxybutanal and 3-hydroxy-2-methylpropanal. researchgate.nettaylorfrancis.com Subsequent hydrogenation of these intermediates yields 1,4-butanediol (B3395766) and 2-methyl-1,3-propanediol, respectively. taylorfrancis.comgoogle.com A similar strategy has been proposed for 1,2,4-butanetriol starting from 2,3-epoxy-1-propanol (glycidol). The hydroformylation of glycidol (B123203) yields an oxo product that can be catalytically hydrogenated to 1,2,4-butanetriol. google.com This multi-step synthesis, however, relies on a relatively expensive starting material. google.com

Epoxidation and Hydrogenolysis Routes from Butenediol Derivatives

A well-established chemical route to 1,2,4-butanetriol involves the epoxidation of 2-butene-1,4-diol (B106632) followed by hydrogenolysis of the resulting epoxide. google.comguidechem.com The epoxidation step is typically carried out using hydrogen peroxide in the presence of a catalyst, such as tungstic acid (H₂WO₄) or a heteropolyphosphatotungstate, to form 2,3-epoxy-1,4-butanediol. guidechem.comgoogle.com

The subsequent hydrogenolysis of the epoxide ring to form the triol can be achieved using various hydrogenation catalysts. google.com Catalysts such as Palladium (Pd), Palladium on carbon (Pd/C), or Raney Ni have been employed for this ring-opening reduction. guidechem.comgoogle.com This two-step process offers a viable pathway, though it often requires the use of expensive metal catalysts and high hydrogen pressures. guidechem.com

Grignard Addition and Subsequent Hydrogenation Strategies for Enantiopure 1,2,4-Butanetriol

For the synthesis of enantiomerically pure 1,2,4-butanetriol, strategies involving Grignard reagents have been developed. One such method involves the reaction of a chiral starting material, (S)-benzyloxymethyl oxirane, with a Grignard reagent derived from benzyl (B1604629) halide methyl ether. google.com This reaction yields (S)-1,4-dibenzyloxy-2-butanol. The final step is the removal of the benzyl protecting groups via catalytic hydrogenation, typically using a palladium-carbon catalyst, to afford the desired (S)-1,2,4-butanetriol. google.com This method provides a short synthetic route to the chiral product, which is valuable for pharmaceutical applications. google.com

Biotechnological and Microbial Synthesis of 1,2,4-Butanetriol

Biotechnological routes offer a promising alternative to chemical synthesis, utilizing renewable feedstocks and operating under milder conditions. nih.govkobe-u.ac.jp Metabolic engineering of microorganisms has enabled the de novo synthesis of 1,2,4-butanetriol from various sugars. nih.gov

Engineered Microorganisms for 1,2,4-Butanetriol Production

The microbial production of 1,2,4-butanetriol has been successfully demonstrated in engineered host organisms, primarily Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These processes rely on the construction of novel biosynthetic pathways that convert central metabolites or renewable sugars like xylose and arabinose into 1,2,4-butanetriol. nih.govresearchgate.net

The typical biosynthetic pathway from pentose (B10789219) sugars involves a series of enzymatic steps:

Dehydrogenation: D-xylose or L-arabinose is oxidized to the corresponding aldonic acid (D-xylonate or L-arabinonate). researchgate.net This step is catalyzed by enzymes like xylose dehydrogenase (XylB) or arabinose dehydrogenase (AraDH). nih.govnih.gov

Dehydration: The aldonic acid is then dehydrated to form a 2-keto acid intermediate. nih.govnih.gov Xylonate dehydratase (YjhG or XylD) is a key enzyme in this step. nih.govnih.gov

Decarboxylation: The 2-keto acid is decarboxylated to an aldehyde. nih.govnih.gov 2-keto acid decarboxylases (KDCs), such as MdlC from Pseudomonas putida or KivD from Lactococcus lactis, are used for this conversion. nih.govnih.gov

Reduction: Finally, the aldehyde is reduced to 1,2,4-butanetriol by an alcohol dehydrogenase or aldehyde reductase (e.g., AdhP or YqhD from E. coli). nih.govnih.govnih.gov

Researchers have employed various metabolic engineering strategies to enhance production titers. These include screening for more efficient enzymes from different organisms, deleting competing metabolic pathways (e.g., knocking out xylose isomerase, xylA, to channel xylose through the synthetic pathway), and optimizing the expression levels of the pathway enzymes. nih.govnih.govnih.gov For example, deleting genes involved in byproduct formation or glucose catabolite repression (ptsG) has been shown to improve yields. nih.gov Furthermore, enhancing the supply of cofactors like NADPH, which is required by the final reductase enzyme, is another critical strategy. nih.gov

Using these approaches, significant titers of 1,2,4-butanetriol have been achieved. For instance, an engineered E. coli strain produced 36.63 g/L of 1,2,4-butanetriol from xylose and up to 43.4 g/L from corn cob hydrolysate in fed-batch fermentation. nih.govresearchgate.net Similarly, engineered S. cerevisiae has been developed to produce 1.7 g/L of 1,2,4-butanetriol from xylose by enhancing iron metabolism to improve the activity of the rate-limiting xylonate dehydratase. kobe-u.ac.jpnih.govsciepublish.com Biosynthesis from D-arabinose has also been established, yielding up to 2.24 g/L of the product in engineered E. coli. frontiersin.orgnih.gov

Table 2: Microbial Production of 1,2,4-Butanetriol
Host OrganismSubstrateKey Engineering StrategiesTiter (g/L)Molar Yield (%)
Escherichia coliXylosePathway construction (CCxylB, xylC, yjhG, mdlC, adhP), deletion of competing pathway (xylA, EcxylB). nih.gov3.9227.7
Escherichia coliCorn Cob HydrolysateDeletion of ptsG and pgi to eliminate catabolite repression and enhance NADPH supply. nih.govresearchgate.net43.490 (mol/mol)
Saccharomyces cerevisiaeXyloseOverexpression of XylB, XylD, KDC; enhancement of Fe uptake. kobe-u.ac.jpnih.gov1.724.5
Escherichia coliD-ArabinoseEnzyme screening (ADG, AraD, KivD, AdhP), deletion of byproduct pathways. frontiersin.orgnih.gov2.24Not specified
Pseudomonas fragi / E. coliD-XyloseTwo-step fermentation process. researchgate.netNot specified17.5
Metabolic Engineering Strategies for Enhanced 1,2,4-Butanetriol Yields

To improve the efficiency of 1,2,4-butanetriol production from pentose sugars, various metabolic engineering strategies have been employed. These strategies focus on optimizing the expression of pathway enzymes, eliminating competing metabolic pathways, and balancing cofactor availability. nih.govnih.gov

A key approach involves the fine-tuning of the expression levels of the enzymes in the biosynthetic pathway to identify and alleviate potential bottlenecks. nih.gov For example, the dehydration of xylonate has been identified as a rate-limiting step in some instances. frontiersin.orgnih.gov Enhancing the activity of D-xylonate dehydratase through strategies like improving iron metabolism in Saccharomyces cerevisiae has led to increased BT production. frontiersin.org

Another critical strategy is the disruption of competing endogenous pathways that divert substrates and intermediates away from BT synthesis. nih.govnih.gov In E. coli, knocking out genes involved in xylose isomerization and 2-keto acid aldol (B89426) pathways has been shown to improve the yield of BT from D-xylose. frontiersin.orgdtic.mil By blocking these side reactions, more carbon flux is directed towards the desired product.

Furthermore, maintaining a balanced supply of redox cofactors, such as NADH and NADPH, is essential for the efficient functioning of the biosynthetic pathway. nih.govnih.gov Overexpression of enzymes like NADH kinase can help to rebalance (B12800153) the NADH/NADPH ratio, leading to improved BT titers. nih.gov The combination of these metabolic engineering approaches has resulted in significant improvements in 1,2,4-butanetriol production, with engineered strains achieving titers up to 5.1 g/L. nih.gov

Metabolic Engineering Strategies for Enhanced 1,2,4-Butanetriol Production
OrganismStrategyKey Gene/Enzyme ModifiedReported Titer (g/L)
Saccharomyces cerevisiaeOverexpression of NADH kinasePOS5Δ172.2
Escherichia coliDisruption of competing pathwaysyiaE5.1
Saccharomyces cerevisiaeEnhancement of Fe uptake for improved XylD activity-1.7
Escherichia coliFine-tuning of pathway enzyme expression-1.58
Escherichia coliDeletion of byproduct pathwaysyiaE, ycdW, yagE1.13
Alternative Substrates for Microbial Production (e.g., Malate, Homoserine, Glycerol, Glucose, Erythritol)

While pentose sugars are a primary focus for 1,2,4-butanetriol biosynthesis, researchers have also explored alternative substrates to broaden the scope of renewable feedstocks. These efforts aim to utilize different carbon sources that can be metabolically channeled into BT production pathways.

A novel biosynthetic pathway has been designed to produce 1,2,4-butanetriol from malate . nih.gov This pathway, constructed in E. coli, involves six sequential enzymatic reactions and has demonstrated the feasibility of converting malate into BT. nih.gov Importantly, this opens up the possibility of producing BT from glucose , a readily available and inexpensive substrate, as glucose can be metabolized to malate through the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov

Another innovative approach involves the engineering of a biosynthetic pathway from the nonessential amino acid homoserine . sciepublish.com In this pathway, homoserine is deaminated to 4-hydroxy-2-oxobutanoic acid (HOBA), which is then enzymatically converted to 1,2,4-butanetriol. sciepublish.com An engineered E. coli strain overexpressing key enzymes in this pathway successfully produced 19.6 mg/L of BT from glucose. sciepublish.com

The use of glycerol as a co-substrate with xylose has also been investigated to enhance BT production. nih.gov Additionally, the potential for using other polyols like erythritol is being considered, further expanding the range of possible feedstocks for the microbial synthesis of 1,2,4-butanetriol.

Enzyme Systems and Their Roles in 1,2,4-Butanetriol Biosynthesis

The successful microbial production of 1,2,4-butanetriol hinges on the functionality of specific enzyme systems that catalyze the key reactions in the biosynthetic pathway. The selection and optimization of these enzymes are critical for achieving high yields and titers. frontiersin.orgnih.gov The core pathway from pentose sugars typically involves a dehydrogenase, a dehydratase, a decarboxylase, and a reductase. nih.govnih.gov

Xylose Dehydrogenase and Xylonate Dehydratase Activities

The initial steps in the conversion of D-xylose to 1,2,4-butanetriol are catalyzed by xylose dehydrogenase and xylonate dehydratase. Xylose dehydrogenase (XylB) initiates the pathway by oxidizing D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. researchgate.netnih.gov This enzyme has been sourced from various organisms, including Caulobacter crescentus, for expression in host strains like Saccharomyces cerevisiae and E. coli. dtic.milnih.gov

Decarboxylase and Reductase Enzyme Functionalities

The final step in the pathway is the reduction of 3,4-dihydroxybutanal to 1,2,4-butanetriol, a reaction catalyzed by an alcohol dehydrogenase or an aldehyde reductase. nih.govnih.gov A variety of NADH-dependent aldehyde reductases have been investigated, with endogenous enzymes in E. coli, such as YqhD, being identified as major contributors to this final reduction step. nih.gov The selection and overexpression of efficient decarboxylase and reductase enzymes are crucial for minimizing the accumulation of intermediate compounds and maximizing the final product yield. frontiersin.orgnih.gov

Enzymes Screened for 1,2,4-Butanetriol Biosynthesis from D-Arabinose
Enzyme TypeEnzyme NameSource Organism
D-arabinose dehydrogenase (ARA)AraDHUnknown
ADGBurkholderia sp.
D-arabinonate dehydratase (AD)AraDSulfolobus solfataricus
ADTPseudomonas fluorescens
2-keto acid decarboxylase (ADX)MdlCPseudomonas putida
KivDLactococcus lactis IFPL730
KdcALactococcus lactis
Aro10Saccharomyces cerevisiae
Aldehyde reductase (ALR)AdhPEscherichia coli
BdhABacillus subtilis WB800N
ADH2Saccharomyces cerevisiae

Chemo-Enzymatic Approaches for 1,2,4-Butanetriol Enantiomers

The microbial synthesis of 1,2,4-butanetriol enantiomers takes advantage of the stereospecificity of enzymes to produce either the D- or L-form of the molecule. The chirality of the starting pentose sugar dictates the stereochemistry of the final product. For example, D-xylose is converted to D-1,2,4-butanetriol, while L-arabinose is a precursor for L-1,2,4-butanetriol. This biological approach allows for the production of enantiomerically pure butanetriol, which is a significant advantage over traditional chemical synthesis methods that often result in racemic mixtures. google.com

While the primary focus has been on wholly biological pathways, chemo-enzymatic strategies also present a viable route. These hybrid approaches combine the selectivity of enzymatic reactions with the efficiency of chemical transformations. For instance, an enzymatic step could be used to create a chiral intermediate from an achiral starting material, which is then converted to the final product through chemical reactions. This can be particularly useful for producing specific enantiomers that may be difficult to obtain through purely biological or chemical means. The development of such chemo-enzymatic processes offers greater flexibility in the synthesis of 1,2,4-butanetriol enantiomers.

Sustainable and Green Chemistry Considerations in 1,2,4-Butanetriol Production

The shift towards environmentally benign chemical manufacturing has spurred significant research into sustainable methods for producing 1,2,4-Butanetriol (BT). Green chemistry principles are increasingly being applied to address the limitations of traditional chemical routes, which often involve harsh conditions and generate substantial waste. nih.govresearchgate.net The focus has turned to biosynthetic pathways, which offer milder reaction conditions and the use of renewable resources. nih.govresearchgate.net

Reduction of Byproduct Generation and Waste Minimization

A primary driver for developing green synthetic routes for 1,2,4-Butanetriol is the reduction of hazardous byproducts and waste streams associated with conventional chemical methods. researchgate.net

In contrast, microbial synthesis pathways are designed to be highly specific, thereby minimizing the formation of unwanted side products. nih.gov However, biosynthetic routes are not without their own challenges regarding byproduct formation. In engineered microorganisms like Escherichia coli, metabolic pathways can lead to the accumulation of intermediates such as D-xylonic acid or the formation of waste products like acetate. researchgate.netfrontiersin.orgnih.gov To address this, metabolic engineering strategies are employed to optimize carbon flux towards 1,2,4-Butanetriol. These strategies include:

Blocking Competitive Pathways: Genes responsible for diverting substrates or intermediates into competing metabolic pathways are deleted or knocked out. frontiersin.orgnih.govresearchgate.net For instance, disrupting genes involved in xylose isomerization (xylA and EcxylB) in E. coli prevents the native metabolism of xylose, redirecting it towards the engineered BT pathway. nih.govresearchgate.net

Fine-tuning Enzyme Expression: The expression levels of key enzymes in the synthetic pathway are carefully balanced to prevent the accumulation of potentially toxic intermediates and to ensure a smooth conversion to the final product. nih.gov

Cofactor Engineering: Ensuring an adequate supply of necessary cofactors, such as NADPH, is crucial for the efficiency of reductive steps in the pathway. nih.gov Deleting genes like pgi (encoding glucose phosphate (B84403) isomerase) can redirect carbon flow through the pentose phosphate pathway to enhance NADPH production. nih.gov

Through these targeted genetic modifications, byproduct generation is significantly reduced, leading to higher yields and simplified purification processes compared to traditional chemical methods. frontiersin.orgnih.gov

Table 1: Comparison of Byproducts in Chemical vs. Biosynthetic Routes for 1,2,4-Butanetriol Production

Synthesis Route Primary Reducing Agent / Catalyst Major Byproducts and Waste Streams Mitigation Strategies
Chemical Synthesis Sodium Borohydride (B1222165) (NaBH₄) Borate (B1201080) salts, 1,2-propanediol, 1,4-butanediol, ethylene (B1197577) glycol. frontiersin.orgsciepublish.comdtic.mil Not applicable (inherent to the process).

| Biosynthesis | Engineered Microorganisms (E. coli) | Acetate, intermediate metabolites (e.g., D-xylonic acid). researchgate.netfrontiersin.org | Metabolic engineering: blocking competing pathways, optimizing enzyme expression, cofactor engineering. frontiersin.orgnih.gov |

Utilization of Renewable Resources and Biomass Feedstocks

The foundation of green 1,2,4-Butanetriol production lies in the use of renewable feedstocks instead of petrochemicals. acs.org Lignocellulosic biomass, which is abundant and non-edible, is a prime source of sugars that can be fermented into valuable chemicals like BT. nih.govresearchgate.net

The most extensively studied renewable feedstock for BT biosynthesis is D-xylose, a five-carbon sugar (pentose) that is a major component of hemicellulose found in agricultural residues like corn cobs. researchgate.netnih.govnih.gov Engineered microbes, predominantly Escherichia coli, have been developed to convert xylose into 1,2,4-Butanetriol through novel, multi-enzyme pathways. nih.govresearchgate.net This typically involves a series of enzymatic reactions:

Oxidation of D-xylose to D-xylonolactone.

Hydrolysis to D-xylonic acid.

Dehydration to 2-keto-3-deoxy-D-xylonate.

Decarboxylation to 3,4-dihydroxybutanal.

Reduction to 1,2,4-Butanetriol. nih.gov

Besides xylose, other renewable sugars have been successfully utilized:

L-Arabinose: This pentose, also derived from hemicellulose, can be converted to L-1,2,4-butanetriol using a similar biocatalytic approach. dtic.mil

D-Arabinose: Researchers have also established a biosynthetic pathway for BT production starting from D-arabinose in engineered E. coli. frontiersin.org

Glucose: While many efforts focus on pentose sugars, pathways have also been designed to produce BT from glucose, a six-carbon sugar. sciepublish.com This can be achieved via intermediates such as malate or homoserine. sciepublish.com

Recent research has demonstrated the feasibility of using processed biomass directly. One study successfully used corn cob hydrolysate, which contains a mixture of xylose, arabinose, and glucose, to produce 43.4 g/L of 1,2,4-Butanetriol with a high yield. nih.gov This demonstrates the potential for cost-effective BT production by eliminating the need to use purified, expensive sugars. nih.gov

Table 2: Research Findings on 1,2,4-Butanetriol Production from Renewable Feedstocks

Feedstock Microorganism Titer / Yield Achieved Reference
D-Xylose Engineered Escherichia coli 3.92 g/L BT (from 20 g/L xylose) nih.gov
D-Xylose Engineered Escherichia coli 36.63 g/L BT (productivity of 1.14 g/L·h) nih.gov
Corn Cob Hydrolysate Engineered Escherichia coli 43.4 g/L BT (productivity of 1.09 g/L·h) nih.gov
D-Xylose Engineered E. coli WN13 >10 g/L BT dtic.mildtic.mil
D-Arabinose Engineered Escherichia coli 2.24 g/L BT frontiersin.org

Process Intensification and Continuous Flow Reactor Technologies for 1,2,4-Butanetriol Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. unito.itfrontiersin.org While much of the research on 1,2,4-Butanetriol biosynthesis has been conducted using traditional batch or fed-batch fermentation, the principles of process intensification are highly relevant for future industrial-scale production.

Fed-batch fermentation , a technique where substrates are fed to the bioreactor during cultivation, is a step towards process intensification and has been successfully applied to BT production. nih.govnih.gov This method allows for higher cell densities and product titers by controlling substrate concentration, which can prevent substrate inhibition and the formation of inhibitory byproducts. nih.govnih.gov

Continuous flow reactor technologies represent a more advanced stage of process intensification. unito.itfrontiersin.org In contrast to batch reactors, where reactants are loaded at the start and products are removed at the end, continuous flow systems involve a constant input of reactants and output of products. This offers several potential advantages for BT synthesis:

Enhanced Safety: Smaller reaction volumes reduce the risks associated with process upsets. frontiersin.org

Steady-State Operation: Continuous operation allows for consistent product quality and simplifies downstream processing. unito.it

Integration and Automation: Flow systems can be more easily integrated with online monitoring and automated control systems, aligning with modern "Industry 4.0" concepts. unito.it

While specific applications of continuous flow reactors for microbial 1,2,4-Butanetriol synthesis are not yet widely detailed in the literature, the development of robust whole-cell biocatalysts and enzymatic cascades makes this a promising future direction. acs.org The transition from batch to continuous processing is a key goal for making the biotechnological production of chemicals like 1,2,4-Butanetriol economically competitive with traditional chemical manufacturing. frontiersin.org

Table 3: Principles of Process Intensification and Their Potential Application to 1,2,4-Butanetriol (BT) Synthesis

Principle / Technology Description Potential Benefits for BT Synthesis
Fed-Batch Fermentation Substrates are added incrementally to the bioreactor during the process. Achieves higher cell densities and BT titers; avoids substrate inhibition. nih.govnih.gov
Continuous Flow Systems Reactants are continuously fed into the reactor, and the product is continuously removed. Improved heat/mass transfer for better reaction control; enhanced safety and reproducibility; potential for higher space-time yields. unito.itfrontiersin.org
Enzyme Immobilization Attaching enzymes or whole cells to a solid support within a reactor. Allows for catalyst reuse, simplifies product separation, and enables continuous operation.

| Integrated Downstream Processing | Combining reaction and separation steps into a single unit. | Reduces equipment footprint and capital cost; simplifies the purification of BT from the fermentation broth. nih.gov |


Chemical Transformations and Derivatization of 1,2,4 Butanetriol

Reactions Involving Hydroxyl Functional Groups

The presence of three hydroxyl (-OH) groups on the butanetriol backbone allows for a range of chemical transformations, including esterification, etherification, oxidation, and reduction. These reactions enable the synthesis of a wide array of derivatives with tailored properties for specific applications.

Esterification is a significant reaction pathway for 1,2,4-butanetriol (B146131), converting its hydroxyl groups into ester linkages. This transformation is utilized to create molecules for pharmaceutical applications, to modify its physical properties, and to synthesize polyester (B1180765) resins where it can serve as a substitute for glycerol. nih.govfrontiersin.org

One notable application of esterification is in biocatalysis and downstream processing. Due to the high water solubility of 1,2,4-butanetriol, separating it from aqueous fermentation broths is challenging and costly. nih.govnih.gov A novel approach involves the biosynthetic production of butanetriol esters, such as BT oleate, by engineered E. coli. nih.gov These esters have poor water solubility, simplifying their separation. The butanetriol can then be recovered through hydrolysis of the ester. nih.gov

Furthermore, 1,2,4-butanetriol can be esterified with various reagents to form derivatives used as organic building blocks. Examples include the reaction with acetic anhydride to produce (S)-1,2,4-triacetoxybutane and with 3,5-dinitrobenzoyl chloride to yield (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane. chemicalbook.com

Interactive Table 1: Examples of 1,2,4-Butanetriol Esterification Reactions

ReactantProductApplication/Purpose
Oleate (via acyltransferase)1,2,4-Butanetriol oleateSimplified separation from fermentation broth nih.gov
Acetic anhydride(S)-1,2,4-triacetoxybutaneOrganic building block chemicalbook.com
3,5-dinitrobenzoyl chloride(S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butaneOrganic building block chemicalbook.com
Polybasic acidsPolyester resinsPolymer synthesis (glycerol substitute) frontiersin.org

While the hydroxyl groups of 1,2,4-butanetriol are amenable to etherification reactions, specific research detailing the synthesis of advanced materials, such as polyethers, via this pathway is not extensively covered in the available literature. O-methylation, a form of etherification, has been used in the synthesis of chiral auxiliaries from (S)-1,2,4-butanetriol. chemicalbook.com However, broader applications in advanced materials were not identified in the reviewed sources. During certain synthesis routes involving mercuric salts, the formation of cyclic or polymeric ethers is considered an undesirable side reaction to be inhibited. dtic.mil

The oxidation and reduction of 1,2,4-butanetriol's hydroxyl groups are key transformations. While many studies focus on the synthesis of 1,2,4-butanetriol via the reduction of precursors like malic acid esters, transformations of the butanetriol molecule itself are also significant. wikipedia.org A notable example is the microbial stereoinversion of racemic 1,2,4-butanetriol. In this process, the microorganism Sterigmatomyces elviae selectively oxidizes the (R)-isomer to an intermediate, 1,4-dihydroxy-2-butanone. nih.gov This ketone is then stereoselectively reduced to the (S)-isomer, resulting in a high enantiomeric excess of (S)-1,2,4-butanetriol. nih.gov This oxidation of the secondary alcohol to a ketone, followed by a reduction, demonstrates a potent method for chiral purification. nih.gov

This selective oxidation of a secondary alcohol in a polyol is analogous to the well-studied catalytic oxidation of glycerol to produce dihydroxyacetone (DHA), a valuable chemical. nih.govmdpi.comresearchgate.net

Synthesis of Energetic Derivatives: 1,2,4-Butanetriol Trinitrate (BTTN)

The most prominent application of 1,2,4-butanetriol is as the direct precursor to 1,2,4-Butanetriol Trinitrate (BTTN), an energetic plasticizer and military propellant. nih.govfrontiersin.orgguidechem.com BTTN is valued as a replacement for nitroglycerin because it is less volatile, more thermally stable, and less sensitive to shock. frontiersin.org

BTTN is manufactured through the direct nitration of 1,2,4-butanetriol. nih.gov The most common industrial method involves using a mixed acid nitrating agent. asianpubs.org

Mixed-Acid Nitration: The standard reagent for nitration is a mixture of highly concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A typical ratio of HNO₃ to H₂SO₄ is 2:3. asianpubs.org The reaction is highly exothermic and requires strict temperature control. The acid mixture is cooled to below -10 °C before the dropwise addition of 1,2,4-butanetriol, ensuring the reaction temperature does not exceed 10 °C to prevent runaway reactions and potential explosions. asianpubs.org After the reaction, the BTTN product, which is an oily layer, is separated from the spent acid. It then undergoes a purification process involving washing with water and neutralization with a dilute sodium carbonate solution. asianpubs.org

Microreactor Technology: Modern approaches to BTTN synthesis utilize microchannel reactors to enhance safety and control. google.com In this method, streams of 1,2,4-butanetriol and the nitric acid-sulfuric acid mixture are preheated separately and then combined in the microreactor. google.com The small reaction volume and high surface-area-to-volume ratio allow for superior temperature control, significantly reducing the risk of explosion and enabling continuous, high-yield production. google.com

Interactive Table 2: Comparison of BTTN Nitration Methodologies

ParameterBatch Mixed-Acid MethodMicrochannel Reactor Method
Nitrating AgentNitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) asianpubs.orgNitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) google.com
Temperature ControlMaintained below 10 °C (cooling bath) asianpubs.orgPrecisely controlled via external heat exchanger google.com
Process TypeBatch asianpubs.orgContinuous google.com
Safety ProfileRisk of explosion if temperature exceeds 15 °C asianpubs.orgGreatly reduced risk due to low liquid holdup google.com
Reaction TimeMinutes to hoursTens of seconds to several minutes google.com

Understanding the thermal decomposition mechanism of BTTN is crucial for predicting its stability and performance as an energetic material. Theoretical studies using density functional theory (DFT) have elucidated several key pathways for its decomposition.

The decomposition process is complex and can be divided into two primary mechanisms: unimolecular decomposition and autocatalytic decomposition. wikipedia.org

O–NO₂ Cleavage: The initial and primary unimolecular decomposition pathway is the homolytic cleavage (homolysis) of the O–NO₂ bond. This is the weakest bond in the molecule, and its breaking results in the formation of a nitrogen dioxide radical (•NO₂) and an alkoxy radical. wikipedia.org

HONO Elimination: Another unimolecular pathway is the elimination of nitrous acid (HONO). wikipedia.org

Autocatalytic Pathways: The decomposition of BTTN can be significantly accelerated by the products of its initial decomposition, particularly •NO₂. This is known as autocatalysis. The initial step in the autocatalytic pathway is the abstraction of a hydrogen atom from the BTTN carbon backbone by an •NO₂ radical. The γ-H abstraction has been identified as the most favorable initial pathway for this autocatalytic process. wikipedia.org

First Stage: At the beginning of the decomposition, when the concentration of NO₂ is low, HONO elimination is the dominant reaction channel. wikipedia.org

Second Stage: As the reaction progresses, the concentration of NO₂ builds up. Once it surpasses a certain threshold, the autocatalytic decomposition pathway, which is significantly faster than the unimolecular reactions, becomes the main channel for BTTN decomposition. wikipedia.org The rate constants for autocatalytic decomposition are calculated to be many orders of magnitude greater than those for O–NO₂ cleavage or HONO elimination. wikipedia.org

Formation of Cyclic Derivatives and Heterocycles from 1,2,4-Butanetriol

The spatial arrangement of the hydroxyl groups in 1,2,4-butanetriol facilitates intramolecular reactions to form various cyclic ethers and acetals. These transformations are often catalyzed by acids and are crucial for the synthesis of important chemical intermediates.

One of the most significant cyclic derivatives of 1,2,4-butanetriol is 3-hydroxytetrahydrofuran . This five-membered heterocyclic compound is a valuable chiral building block in the synthesis of pharmaceuticals. The formation of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol is typically achieved through an acid-catalyzed intramolecular dehydration reaction. The reaction involves the protonation of one of the hydroxyl groups, followed by the nucleophilic attack of another hydroxyl group and subsequent elimination of a water molecule to form the tetrahydrofuran ring.

Various catalysts and reaction conditions have been reported for this cyclization. For instance, heating 1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid is a common method. Another effective approach involves the use of a strongly acidic ion-exchange resin, such as Amberlyst 15, which offers the advantage of easy catalyst removal from the reaction mixture.

Table 1: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
p-Toluenesulfonic acid Neat 180-220 2-2.5 81-88
Amberlyst 15 (H+ form) Dioxane 100 20 96

In addition to the formation of tetrahydrofuran derivatives, 1,2,4-butanetriol can react with aldehydes and ketones to form five- and six-membered cyclic acetals and ketals, respectively. The reaction of 1,2,4-butanetriol with an aldehyde can yield a mixture of a five-membered ring (a 1,3-dioxolane derivative) and a six-membered ring (a 1,3-dioxane derivative). The relative proportions of these products can be influenced by the reaction conditions and the structure of the aldehyde or ketone.

The formation of these cyclic acetals is a reversible reaction and is typically carried out in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product side. These acetal derivatives are often used as protecting groups for the diol functionality in multi-step organic syntheses. Research into the acetalization of 1,2,4-butanetriol with various aldehydes has provided insights into the thermodynamic and kinetic aspects of these reactions. For example, the reaction is known to be exothermic and subject to significant thermodynamic limitations in aqueous solutions.

Polymerization Pathways Utilizing 1,2,4-Butanetriol as a Monomer

The presence of three hydroxyl groups makes 1,2,4-butanetriol a valuable monomer for the synthesis of branched and crosslinked polymers, particularly polyesters and polyurethanes. Its trifunctionality allows for the creation of complex three-dimensional polymer networks with unique properties.

In the realm of polyesters , 1,2,4-butanetriol can be used as a triol monomer in polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of 1,2,4-butanetriol in a polyester formulation introduces branching points, which can significantly influence the physical and mechanical properties of the resulting polymer, such as increasing its viscosity and modifying its crystallinity.

More prominently, 1,2,4-butanetriol serves as a key component in the synthesis of polyurethanes . bohrium.comresearchgate.netnih.gov It can be utilized in two primary ways: as a chain extender or as a crosslinking agent. In polyurethane synthesis, a diisocyanate is reacted with a polyol (typically a long-chain diol) to form a prepolymer, which is then further reacted with a chain extender (a short-chain diol or diamine) to create the final polymer. When 1,2,4-butanetriol is used, its three hydroxyl groups can react with isocyanate groups, leading to the formation of a crosslinked thermoset polymer network. This crosslinking imparts enhanced thermal stability and mechanical strength to the polyurethane.

A notable application is the synthesis of bio-based polyurethane thermosets. In this approach, branched polyester polyols are first synthesized through the melt polycondensation of 1,2,4-butanetriol with bio-based dicarboxylic acids such as succinic acid, adipic acid, and azelaic acid. rsc.org These resulting polyester polyols, which have terminal hydroxyl groups, are then reacted with a diisocyanate, like hexamethylene diisocyanate (HDI), to form the polyurethane network. rsc.org The degree of crosslinking can be controlled by adjusting the stoichiometric ratio of the polyol to the diisocyanate.

The properties of these polyurethanes are highly tunable based on the specific diacid used and the degree of crosslinking. rsc.org For instance, the glass transition temperature (Tg), thermal stability, and mechanical properties such as tensile strength and elongation at break can be systematically varied.

Table 2: Thermal and Mechanical Properties of Polyurethane Thermosets from 1,2,4-Butanetriol-Based Polyester Polyols

Diacid Component Polyol/HDI Ratio Glass Transition Temperature (Tg) (°C) 5% Weight Loss Temperature (Td,5%) (°C) Tensile Strength (MPa) Elongation at Break (%)
Succinic Acid 1/0.75 5.8 235.0 3.3 188
Succinic Acid 1/1 61.4 263.1 31.1 15
Adipic Acid 1/0.75 3.6 247.0 4.1 155
Adipic Acid 1/1 18.0 265.0 25.4 25
Azelaic Acid 1/0.75 18.5 267.8 15.2 120
Azelaic Acid 1/1 70.4 275.5 28.9 18

Data sourced from a study on fully bio-based branched polyester polyols for polyurethane synthesis. rsc.org

The use of 1,2,4-butanetriol in polymerization not only allows for the development of materials with a wide range of properties but also opens avenues for the creation of more sustainable polymers, especially when combined with other bio-derived monomers. rsc.org

Advanced Analytical Methodologies for 1,2,4 Butanetriol Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 1,2,4-Butanetriol (B146131) from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and effective monitoring of its synthesis and conversion reactions.

Gas Chromatography (GC) Applications in 1,2,4-Butanetriol Research

Gas Chromatography (GC) is a valuable tool for the analysis of 1,2,4-Butanetriol, particularly for assessing the purity of final products and monitoring the progress of its synthesis. Due to the low volatility and high polarity of 1,2,4-Butanetriol, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. A common method involves silylating the hydroxyl groups. For instance, product mixtures can be derivatized using bis(trimethylsilyl)trifluoroacetamide (BSTFA), and the resulting persilylated 1,2,4-Butanetriol can be quantified by GC relative to an internal standard like dodecane (B42187) dtic.mil. The purity of commercial 1,2,4-Butanetriol is often specified using this silylated GC method, with assays typically requiring greater than 95.0% purity thermofisher.com.

However, the strong polarity and thermal lability of 1,2,4-Butanetriol can present challenges for GC analysis, leading some researchers to favor other methods researchgate.net. GC is frequently coupled with mass spectrometry (GC-MS) to provide definitive identification of the compound in complex mixtures, such as those produced in biosynthetic processes frontiersin.org.

Below is a table of GC retention times for 1,2,4-Butanetriol and related compounds, illustrating its application in separating complex mixtures.

CompoundRetention Time (minutes)
1,4-Butanediol (B3395766)5.8
1-Butene-3,4-diol6.0
2-Butene-1,4-diol (B106632)6.4
1,2,4-Butanetriol 9.2
Data sourced from a study using a 1 M Tenax packed nickel column, heated from 100-300°C at 15°C/min with a helium flow of 20 mL/min. dtic.mil

High-Performance Liquid Chromatography (HPLC) for Triol Analysis

High-Performance Liquid Chromatography (HPLC) is often considered more suitable than GC for the analysis of highly polar and thermally sensitive compounds like 1,2,4-Butanetriol researchgate.net. It is widely used for monitoring the production of 1,2,4-Butanetriol from various feedstocks, such as corn cob hydrolysate, and for quantifying the substrate, intermediates, and final product in fermentation broths nih.gov.

A common HPLC setup for 1,2,4-Butanetriol analysis involves a reversed-phase column, such as a C18 column, with a simple mobile phase like water researchgate.net. Detection is typically achieved with a Refractive Index Detector (RID), which is well-suited for analyzing compounds that lack a UV chromophore dtic.milresearchgate.net. For complex biological samples, columns like the Aminex HPX-87H are used, often with a dilute acid mobile phase such as 0.1% formic acid, to achieve separation from sugars, organic acids, and other metabolites nih.gov. The purity of the compound can be determined using the area normalization method, which is practical when the refractive indices of the compound and its impurities are similar researchgate.net.

The following table summarizes typical conditions used for the HPLC analysis of 1,2,4-Butanetriol.

ParameterCondition 1Condition 2
Column Micropak MCH-5 (C18, 5μm)Aminex HPX-87H
Mobile Phase Water0.1% Formic Acid
Flow Rate Not Specified0.4 mL/min
Column Temperature Not Specified30 °C
Detector Refractive Index Detector (RID)Not Specified
Data sourced from multiple research studies. researchgate.netnih.gov

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are essential for the unambiguous identification of 1,2,4-Butanetriol and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms, which is critical for confirming synthesis and studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1,2,4-Butanetriol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 1,2,4-Butanetriol and its derivatives. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. For instance, ¹³C NMR is employed to monitor the conversion of 1,2,4-Butanetriol in catalytic reactions rsc.org.

The analysis of derivatives like 1,2,4-Butanetriol trinitrate (BTTN) heavily relies on NMR. The ¹H NMR spectrum of BTTN shows distinct signals for the protons on each carbon, while the ¹³C NMR provides chemical shifts for each of the four carbon atoms, confirming the structure of the nitrated product asianpubs.org.

The table below presents the ¹³C NMR chemical shift data for BTTN, a key energetic derivative of 1,2,4-Butanetriol.

Carbon NumberChemical Shift (ppm)
C170.95
C275.98
C326.73
C468.18
Data obtained for 1,2,4-Butanetriol trinitrate (BTTN). asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 1,2,4-Butanetriol, the IR spectrum is characterized by a prominent broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically around 3332 cm⁻¹ asianpubs.org. Other key absorptions include the C-H stretching vibrations around 2927 cm⁻¹ and C-O bending vibrations at 1059 cm⁻¹ asianpubs.org.

This technique is particularly useful for monitoring reactions involving the hydroxyl groups. For example, during the nitration of 1,2,4-Butanetriol to BTTN, the disappearance of the broad O-H band and the appearance of strong absorption bands characteristic of the nitrate (B79036) ester group (NO₂) confirm the conversion asianpubs.org. Various IR techniques, including Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR) spectroscopy, are utilized for analysis nih.gov.

Key IR absorption bands for 1,2,4-Butanetriol are summarized in the following table.

Functional GroupVibration TypeAbsorption Band (cm⁻¹)
O-HStretching3332
C-HStretching2927
C-HBending1406
C-OBending1059
Data sourced from the IR spectrum of 1,2,4-Butanetriol. asianpubs.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of 1,2,4-Butanetriol and its derivatives, providing definitive confirmation of their identity dtic.milasianpubs.org. The electron ionization (EI) mass spectrum of 1,2,4-Butanetriol is well-documented nist.gov.

GC-MS is a common hyphenated technique that combines the separation power of GC with the detection capabilities of MS frontiersin.org. In GC-MS analysis, 1,2,4-Butanetriol exhibits characteristic fragment ions that aid in its identification nih.gov. Soft ionization techniques like Electrospray Ionization (ESI) are also used, often in conjunction with high-resolution mass spectrometers like a Quadrupole Time-of-Flight (QTOF). In negative ion mode ESI, 1,2,4-Butanetriol is detected as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 105.0557 nih.gov.

The table below lists significant ions observed in the mass spectrometric analysis of 1,2,4-Butanetriol.

Ionization MethodIon TypeObserved m/z
GC-EI-TOFFragment Ion117
GC-EI-TOFFragment Ion147
GC-EI-TOFFragment Ion116
GC-EI-TOFFragment Ion103
ESI-QTOF (Negative)[M-H]⁻105.0557
Data sourced from the MassBank of North America (MoNA) and other spectral databases. nih.gov

Thermal Analysis Techniques in 1,2,4-Butanetriol Derivatives Research (e.g., DSC for decomposition mechanisms)

Thermal analysis techniques are indispensable tools in the comprehensive characterization of 1,2,4-butanetriol derivatives, particularly for energetic materials such as 1,2,4-butanetriol trinitrate (BTTN). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in elucidating the thermal stability, decomposition mechanisms, and compatibility of these compounds with other materials.

The thermal behavior of 1,2,4-butanetriol derivatives is a critical factor in their application, especially for energetic plasticizers like BTTN, which are considered replacements for nitroglycerine. asianpubs.orgresearchgate.net DSC is employed to determine key thermal properties, including melting points, glass transition temperatures, and the heat of formation. asianpubs.org For instance, DSC analysis of BTTN helps in understanding its thermal stability, a crucial parameter for its use in propellant formulations. dtic.mil

Research into novel energetic plasticizers often involves the synthesis of various 1,2,4-butanetriol derivatives and subsequent evaluation of their thermal properties using TGA and DSC. TGA measures the change in mass of a substance as a function of temperature or time, providing precise information about decomposition temperatures and the kinetics of degradation. For example, the TGA profile of a novel fluoro-nitrato energetic plasticizer revealed a decomposition temperature of 210 °C, indicating its thermal stability. acs.org

The compatibility of 1,2,4-butanetriol derivatives with polymeric binders is another area of investigation where thermal analysis is crucial. The swelling and thermal analysis of copolymers with energetic plasticizers like BTTN help in determining their miscibility and the effect on the thermal properties of the final formulation. researchgate.net

Detailed Research Findings

The following tables present a summary of thermal analysis data for various 1,2,4-butanetriol derivatives and related compounds, compiled from diverse research findings.

Table 1: DSC Data for 1,2,4-Butanetriol Derivatives and Analogs

CompoundTransition Temperature (°C)Enthalpy Change (ΔH)Reference
1,2-dihexadecanoyloxy-rac-but-4-yl-[2-(trimethyl-ammonium)ethyl]phosphate (1,2-bPC)Similar to racemic DPPCNot specified asianpubs.org
1,3-dihexadecanoyloxy-rac-but-4-yl-[2-(trimethylammonium)ethyl]phosphate (1,3-bPC)~15 (metastable phase)Not specified asianpubs.org
1,3-(3R)bPC29.7 and 35.37.45 kcal/mol and 6.93 kcal/mol asianpubs.org

Table 2: TGA Data for Energetic Plasticizers

CompoundDecomposition Onset Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Reference
Novel Fluoro-Nitrato Energetic Plasticizer (ACR-ENP-1)Not specified210Not specified acs.org
Tri-block Copolymer (PCL-b-PGLYN-b-PCL)Decomposition increases with heating rateNot specifiedNot specified researchgate.net

These data are crucial for understanding the structure-property relationships in 1,2,4-butanetriol derivatives and for the rational design of new materials with tailored thermal characteristics for specific applications.

Applications of 1,2,4 Butanetriol in Materials Science and Chemical Engineering

Role as a Monomer and Building Block in Polymer Science

The trifunctional nature of 1,2,4-Butanetriol (B146131), owing to its three hydroxyl groups, makes it a valuable monomer and crosslinking agent in polymer chemistry. guidechem.com This structure is essential for creating three-dimensional polymer networks that define the properties of many advanced materials.

1,2,4-Butanetriol is utilized as a raw material in the production of polyurethane foams, where it contributes to improved elastic properties. nih.govresearchgate.net In polyurethane synthesis, the hydroxyl groups of 1,2,4-Butanetriol react with isocyanate groups to form urethane (B1682113) linkages. Because it has three reactive sites, it can act as a chain extender and a cross-linker. This cross-linking is crucial for developing the network structure that gives polyurethanes their characteristic properties, ranging from flexible foams to rigid elastomers. The incorporation of this triol can enhance the material's mechanical properties, such as compression and bending resistance, making it suitable for specialized applications. researchgate.net

In the field of resins and coatings, 1,2,4-Butanetriol functions as a monomer for certain types of polyesters. wikipedia.orgnbinno.com Its use as a polyol allows for the creation of branched or cross-linked polyester (B1180765) resins with specific performance characteristics. These resins can then be formulated into various coatings and surface treatments. For instance, it has been noted for its use as a surface treatment agent for high-quality clothing and as a crosslinking agent for other polymer materials. guidechem.com

Functionality as a Chemical Intermediate in Fine Chemical Synthesis

1,2,4-Butanetriol is a critical chemical intermediate, serving as a starting material or key building block for a variety of high-value products in the defense, pharmaceutical, and chemical industries. guidechem.comnbinno.com

Its most prominent application is as the direct precursor to 1,2,4-Butanetriol Trinitrate (BTTN). sciepublish.comwikipedia.orgnbinno.com BTTN is an energetic plasticizer used as a more stable and less sensitive replacement for nitroglycerin in military rocket propellants. dtic.milfrontiersin.orgasianpubs.org The synthesis involves the nitration of the three hydroxyl groups on the 1,2,4-Butanetriol molecule. asianpubs.org

In the pharmaceutical sector, it is a precursor for synthesizing cholesterol-lowering drugs, including those derived from D-3,4-dihydroxybutanoic acid. wikipedia.orgbayvillechemical.net It also plays a role in the synthesis of cationic lipids used for drug delivery systems. researchgate.net The chiral nature of 1,2,4-Butanetriol is particularly valuable in these applications, where stereochemistry is critical for biological activity. guidechem.comnbinno.com

Table 2: Key Products Synthesized from 1,2,4-Butanetriol

Product Application Area Role of 1,2,4-Butanetriol
1,2,4-Butanetriol Trinitrate (BTTN) Energetic Materials Direct precursor for this energetic plasticizer used in propellants. sciepublish.comwikipedia.orgfrontiersin.org
Cholesterol-Lowering Drugs (e.g., Crestor, Zetia) Pharmaceuticals Precursor for chiral synthons used in drug manufacturing. wikipedia.orgnbinno.combayvillechemical.net
3-Hydroxytetrahydrofuran Pharmaceuticals Can be used to synthesize this anti-HIV drug precursor. researchgate.netresearchgate.net
Specialized Polyesters Polymer Science Serves as a monomer to create branched polymer chains. nbinno.combayvillechemical.net

| Cationic Lipids | Pharmaceuticals | Used in the synthesis for drug delivery applications. guidechem.comresearchgate.net |

Utility in Specialized Solvent Systems

Beyond its role as a reactant, 1,2,4-Butanetriol is also used as a solvent in certain specialized applications. guidechem.comwikipedia.orgbayvillechemical.net Its physical properties, including high polarity, hygroscopicity (ability to attract and hold water molecules), and miscibility with water and alcohols, make it suitable for specific formulations. guidechem.com It can be found in high-quality inks as an anti-drying agent and as a humectant. guidechem.com Its low volatility is another advantageous characteristic for these applications. dtic.mil

Computational and Theoretical Chemistry of 1,2,4 Butanetriol

Density Functional Theory (DFT) Studies on 1,2,4-Butanetriol (B146131) and its Derivatives

Density Functional Theory (DFT) has been a primary computational tool for investigating 1,2,4-butanetriol trinitrate (BTTN), an important energetic derivative of 1,2,4-butanetriol. These studies have focused on understanding its decomposition and synthesis, providing a molecular-level view of its chemical behavior.

DFT calculations have been instrumental in mapping out the potential reaction pathways for both the decomposition and synthesis of BTTN.

Decomposition of BTTN: Theoretical studies have identified two primary mechanisms for the unimolecular decomposition of BTTN in the gas phase: O-NO2 bond homolysis and HONO elimination. virtualchemistry.org

O-NO2 Bond Homolysis: This pathway involves the cleavage of one of the O-NO2 bonds, which is considered the initial and rate-determining step. virtualchemistry.org This homolysis results in the formation of a •NO2 radical and a CH2ONO2CHONO2CH2CH2O• radical. Subsequent reactions of this larger radical lead to the formation of final products like CH3CHO, •CHO, 3NO2, and HCHO. virtualchemistry.org DFT calculations at the B3LYP/6-311G** level determined that this pathway has a slightly lower activation energy than the HONO elimination pathway, making it marginally more favorable. virtualchemistry.org

HONO Elimination: The second mechanism involves a series of successive HONO elimination reactions. virtualchemistry.org This process yields three HONO molecules and an OHCCH2CHONO2CH2ONO2 fragment, which then decomposes further. virtualchemistry.org

Autocatalytic Decomposition: In addition to unimolecular decomposition, DFT studies combined with canonical variational transition-state theory (CVT/SCT) have explored the autocatalytic decomposition of BTTN, which is triggered by the presence of NO2. Current time information in Edmonton, CA. The initial step in this pathway is a γ-H abstraction reaction. Current time information in Edmonton, CA. The rate constants for this autocatalytic process are significantly greater (by a factor of 3 to 10⁴⁰) than those for the unimolecular reactions, indicating its importance once a threshold concentration of NO2 is reached. Current time information in Edmonton, CA.

Synthesis of BTTN: DFT has also been used to model the synthesis of optically active (R)- and (S)-BTTN through simultaneous aldol (B89426) condensation. nih.gov

Reaction in Different Solvents: The modeling was performed using a polarizable continuum model (PCM) to simulate water and ethanol (B145695) environments. nih.gov The analysis of reaction energy barriers revealed that feasible routes with lower activation energies are available in an ethanolic solution for producing either the (R)- or (S)-configuration product. nih.gov

Transition States and Inter-particulate Interactions: The study analyzed the average distances between reacting species, finding that stronger inter-particulate interactions in the ethanol system were associated with shorter average distances, promoting the reaction. nih.gov

Table 1: Summary of DFT Findings on BTTN Reaction Pathways
ProcessPathwayKey FindingsReferences
DecompositionO-NO2 Bond HomolysisSlightly lower activation energy; considered the more energetically favorable unimolecular pathway. virtualchemistry.org
HONO EliminationInvolves successive elimination of three HONO molecules. virtualchemistry.org
Autocatalytic (NO2 triggered)Initiated by γ-H abstraction; much faster rate constants than unimolecular pathways. Current time information in Edmonton, CA.
SynthesisAldol CondensationLower activation energies found in ethanol compared to water. nih.gov

Computational models have provided detailed information on the reactivity and stability of BTTN under various conditions.

Solvent Effects: The choice of solvent affects the stability of the reactants and transition states during synthesis. The stabilization effect in ethanol was found to be conducive to the synthesis of BTTN, indicating that related syntheses would proceed more readily in this medium. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While computational studies have extensively focused on the reactivity of BTTN, there is a notable lack of published research specifically detailing the conformational analysis or molecular dynamics simulations of the parent molecule, 1,2,4-butanetriol. Such studies would typically involve scanning the potential energy surface by rotating the molecule's dihedral angles to identify stable conformers and the energy barriers between them. Molecular dynamics simulations would further provide insight into the dynamic behavior of the molecule over time, including intramolecular hydrogen bonding and interactions with solvent molecules. Although force field parameters and molecular structures for 1,2,4-butanetriol are available in databases like GROMACS for use in simulations, detailed analyses based on these simulations are not prevalent in the scientific literature.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly DFT, provide the foundation for understanding the detailed mechanisms of reactions involving BTTN. These calculations offer insights that are not easily accessible through experimental means alone.

Environmental and Economic Aspects of 1,2,4 Butanetriol Production

Comparative Environmental Impact of Chemical vs. Biotechnological Synthesis

The environmental footprint of a chemical manufacturing process is a composite of its energy consumption, greenhouse gas emissions, waste generation, and the hazards associated with the chemicals used. In the case of 1,2,4-Butanetriol (B146131), there is a stark contrast between the established chemical synthesis pathways and the developing bio-based routes.

Chemical Synthesis: Traditional chemical methods for producing 1,2,4-Butanetriol are often characterized by harsh reaction conditions, including high temperatures and pressures, and the use of hazardous reagents. researchgate.netanl.govtaylorfrancis.com A prevalent method involves the reduction of esterified malic acid using sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov This process is notorious for generating a substantial amount of waste; for every ton of 1,2,4-Butanetriol produced, multiple tons of borate (B1201080) salts are generated as byproducts, posing significant disposal challenges. researchgate.netnih.gov

Another chemical approach, the catalytic hydrogenation of malic acid esters, requires high pressures and employs catalysts such as copper chromite, which is associated with toxic Cr⁶⁺, or expensive noble metals like ruthenium on a carbon support. frontiersin.org These processes not only consume significant energy but also suffer from poor selectivity, leading to the formation of by-products that necessitate complex and energy-intensive purification steps. researchgate.netnih.gov

Biotechnological Synthesis: In contrast, the biotechnological production of 1,2,4-Butanetriol represents a move towards "green chemistry." researchgate.net This approach utilizes genetically engineered microorganisms to convert renewable feedstocks, such as xylose and arabinose, into 1,2,4-Butanetriol through fermentation. nih.govtheicct.org These bioconversion processes typically occur under mild conditions, close to ambient temperature and pressure, which significantly reduces energy consumption. researchgate.net

Life Cycle Assessment (LCA) studies on similar bio-based chemicals, such as 1,4-Butanediol (B3395766) (a close structural analog to 1,2,4-Butanetriol), provide insights into the potential environmental benefits. An initial LCA of a bio-based 1,4-Butanediol process indicated a 60% reduction in energy consumption and a 70% decrease in carbon dioxide emissions compared to the conventional acetylene-based chemical synthesis. researchgate.net Furthermore, fermentation processes use water as a solvent, which can often be recycled, and they avoid the use of organic solvents. researchgate.net

However, the environmental profile of biotechnological production is not without its own considerations. The cultivation of feedstocks, even from waste biomass, can have environmental impacts, including those associated with land use, water consumption, and the use of fertilizers and pesticides in the case of dedicated energy crops. nih.gov The downstream processing to isolate and purify the 1,2,4-Butanetriol from the fermentation broth also consumes energy and may generate its own waste streams.

ParameterChemical Synthesis (e.g., Malate (B86768) Reduction)Biotechnological Synthesis (Fermentation)
Reaction ConditionsHigh temperature and pressureNear ambient temperature and pressure
Key Reagents/CatalystsSodium borohydride, Ruthenium/Copper chromite catalystsGenetically engineered microorganisms (e.g., E. coli)
Primary Waste ProductsLarge quantities of borate salts, various organic by-productsBiomass, fermentation by-products, downstream processing waste
Energy ConsumptionHighSignificantly lower (based on analogous processes)
Greenhouse Gas EmissionsHighSignificantly lower (based on analogous processes)

Raw Material Sourcing and Supply Chain Sustainability for 1,2,4-Butanetriol

The long-term sustainability of any production process is intrinsically linked to the sourcing of its raw materials. Here again, the chemical and biotechnological routes for 1,2,4-Butanetriol production are fundamentally different.

Chemical Synthesis: The feedstocks for the chemical synthesis of 1,2,4-Butanetriol are typically derived from petroleum. researchgate.net Malic acid, a common starting material, is produced commercially from petrochemical precursors. The supply chain for these materials is therefore dependent on the fossil fuel industry, with its well-documented environmental and geopolitical volatilities. The sustainability of this supply chain is a significant concern due to the non-renewable nature of the resource and the environmental impacts associated with its extraction and refining.

Biotechnological Synthesis: Biotechnological production, on the other hand, is based on renewable feedstocks. nih.gov The primary raw materials are pentose (B10789219) sugars, D-xylose and L-arabinose, which are abundant components of lignocellulosic biomass. taylorfrancis.com This biomass can be sourced from a variety of materials, including agricultural residues like corn cobs, forestry waste, and dedicated energy crops. theicct.org This offers the potential for a more sustainable and circular economy-based supply chain, where waste materials are valorized into high-value chemicals.

However, the sustainability of sourcing lignocellulosic biomass is a complex issue. The logistical challenges of collecting, transporting, and pre-treating this bulky and recalcitrant material can be significant. The pre-treatment processes required to liberate the fermentable sugars from the lignin (B12514952) and cellulose (B213188) matrix can be energy and chemical-intensive.

AspectChemical SynthesisBiotechnological Synthesis
Primary FeedstockPetroleum-derived (e.g., malic acid)Renewable biomass (containing xylose, arabinose)
Feedstock SourceFossil fuelsAgricultural waste, forestry residues, energy crops
RenewabilityNon-renewableRenewable
Key Supply Chain ChallengesPrice volatility, geopolitical risks, environmental impact of fossil fuel extractionLogistics of biomass collection, cost and environmental impact of pre-treatment, potential for land-use competition

Economic Viability and Cost Competitiveness of Production Methods

The economic feasibility of a production method is a critical factor in its industrial adoption. While environmental and sustainability considerations are gaining importance, cost-competitiveness remains a primary driver.

Biotechnological Synthesis: The biotechnological route to 1,2,4-Butanetriol is being developed with the goal of creating a more cost-effective alternative. By using low-cost, renewable feedstocks and operating under less extreme conditions, fermentation-based processes have the potential to reduce production costs significantly.

However, the economic viability of bio-based 1,2,4-Butanetriol is still under development and faces several challenges. The cost of the feedstock, even if it is a waste product, is a major factor, as are the costs associated with pre-treatment and the fermentation process itself (e.g., nutrients, energy for aeration and agitation). Downstream processing to recover and purify the 1,2,4-Butanetriol to a high degree can also be a significant cost driver.

An economic model for a pilot-scale production of "green" D-1,2,4-butanetriol from D-xylose estimated a variable cost that could be reduced through process improvements, indicating the potential for future cost-competitiveness. frontiersin.org For the analogous bio-based 1,4-Butanediol, it has been projected that production expenses could be 15-30% lower than for the petroleum-based equivalent, with competitiveness achievable at moderate oil and natural gas prices. researchgate.net The ultimate economic success of bio-based 1,2,4-Butanetriol will depend on optimizing the entire process, from feedstock sourcing to final product purification, to achieve high yields and productivities.

FactorChemical SynthesisBiotechnological Synthesis
Feedstock CostHigh (petroleum-derived)Potentially low (waste biomass) but variable
Reagent/Catalyst CostHigh (e.g., NaBH₄, Ru catalysts)Lower (microorganisms are self-replicating)
Capital CostsHigh (high-pressure reactors)Potentially lower (standard fermenters)
Operating Costs (Energy)HighLower
Downstream Processing CostsHigh (due to by-products)Can be high (separation from dilute aqueous solution)
Current StatusCommercially available but expensiveUnder development, potential for lower cost

Future Research Directions and Emerging Paradigms in 1,2,4 Butanetriol Chemistry

Development of Novel Biosynthetic Pathways and Host Organisms

The shift from traditional chemical synthesis of 1,2,4-butanetriol (B146131), which often involves harsh reaction conditions and the generation of significant waste, to more sustainable bio-based routes is a primary focus of current research. sciepublish.comsciepublish.com Scientists are actively designing and optimizing novel biosynthetic pathways in various host organisms, utilizing renewable feedstocks like glucose, xylose, and arabinose, which are abundant components of lignocellulosic biomass. nih.govfrontiersin.org

One of the pioneering approaches involves the microbial synthesis of BT from D-xylose or L-arabinose. sciepublish.com Engineered strains of Escherichia coli have been a workhorse in this area. For instance, a synthetic pathway was constructed in E. coli utilizing a xylose dehydrogenase, a xylonolactonase, a xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase to convert xylose to BT. nih.gov By knocking out competing metabolic pathways, such as those for xylose isomerization, researchers have been able to channel more of the carbon source towards BT production, achieving titers of up to 3.92 g/L in fed-batch conditions. nih.govresearchgate.net

More recently, a novel pathway for BT biosynthesis from D-arabinose was developed in E. coli. frontiersin.org This pathway involves four key enzymatic steps: dehydrogenation, dehydration, decarboxylation, and reduction. Through systematic screening of enzymes from different organisms and metabolic engineering to eliminate byproduct formation, a final engineered strain produced 2.24 g/L of BT after 48 hours under optimized conditions. frontiersin.org Another innovative strategy created a synthetic pathway to produce BT from glucose via the non-essential amino acid homoserine in E. coli, yielding 19.6 mg/L of BT. sciepublish.comsciepublish.com

Beyond E. coli, the yeast Saccharomyces cerevisiae has been engineered for BT production from xylose. nih.gov This is significant because yeast can be a more robust host for industrial fermentations. Researchers introduced a four-enzyme pathway and addressed challenges like NADH/NADPH imbalance, a critical factor when introducing pathways independent of the host's native metabolism. nih.gov By engineering the coenzyme balance and optimizing fermentation conditions, a titer of 6.6 g/L was achieved. nih.gov Other research in S. cerevisiae focused on improving the activity of rate-limiting enzymes by modifying the organism's iron metabolism, successfully producing 1.7 g/L of BT from xylose and 1.1 g/L directly from rice straw hydrolysate. kobe-u.ac.jp The yeast Candida tropicalis has also been identified as a novel host for converting corncob hydrolysate to BT, reaching a production of 3.42 g/L. nih.gov

These developments underscore a clear trend towards diversifying the portfolio of both biosynthetic routes and microbial hosts. The use of non-traditional substrates and robust industrial organisms is key to developing commercially viable bioprocesses for 1,2,4-butanetriol.

Biosynthetic Production of 1,2,4-Butanetriol in Engineered Organisms

Host OrganismSubstrateKey Enzymes / Pathway StrategyFinal Titer (g/L)Reference
Escherichia coliD-XyloseCoexpression of xylose dehydrogenase, xylonolactonase, xylonate dehydratase, 2-keto acid decarboxylase, and aldehyde reductase; knockout of competing pathways.3.92 nih.gov
Saccharomyces cerevisiaeD-XyloseHeterologous four-enzyme pathway; engineering of NADH/NADPH balance.6.6 nih.gov
Escherichia coliD-ArabinoseScreening of dehydrogenases, dehydratases, decarboxylases, and reductases; deletion of byproduct pathways.2.24 frontiersin.org
Saccharomyces cerevisiaeD-Xylose / Rice Straw HydrolysateOverexpression of xylose dehydrogenase, xylonate dehydratase, 2-ketoacid decarboxylase; Fe metabolic engineering.1.7 / 1.1 kobe-u.ac.jp
Candida tropicalisCorncob HydrolysateModulation of iron metabolism and NADPH regeneration pathway.3.42 nih.gov
Escherichia coliGlucoseNovel pathway via homoserine intermediate.0.0196 sciepublish.comsciepublish.com

Integration of Artificial Intelligence and Machine Learning in Synthesis Optimization

While the literature to date has focused heavily on manual metabolic engineering and pathway optimization for 1,2,4-butanetriol, the integration of Artificial Intelligence (AI) and Machine Learning (ML) represents a significant emerging paradigm. These computational tools have the potential to dramatically accelerate the development of high-yield production strains and optimize reaction conditions, moving beyond traditional, often laborious, experimental cycles.

Generally, ML techniques are being increasingly applied to a variety of chemical and biosynthetic tasks, including computer-aided synthesis planning (CASP), which can recommend novel and efficient synthetic routes for a target molecule. beilstein-journals.org For a compound like 1,2,4-butanetriol, ML models could be trained on large-scale reaction databases to predict optimal enzymes, host organisms, and fermentation conditions. These "global models" can provide initial guidance for new biosynthetic pathways that might not be intuitively obvious to human researchers. beilstein-journals.org

Another key area for AI integration is in enzyme engineering. Predictive models can be used to design more efficient enzymes or to identify bottlenecks in a given metabolic pathway. By analyzing protein structures and reaction mechanisms, ML algorithms can suggest specific mutations to improve an enzyme's catalytic activity, stability, or substrate specificity, which is often a rate-limiting factor in engineered pathways. researchgate.net While specific applications of AI/ML to 1,2,4-butanetriol synthesis are not yet widely reported, the foundational tools and strategies are being developed and validated for other chemical products. The application of these data-driven approaches is a logical and promising next step to overcome existing bottlenecks and unlock the full potential of microbial 1,2,4-butanetriol production.

Exploration of New Applications in Advanced Materials and Niche Markets

The unique chemical structure of 1,2,4-butanetriol—a chiral polyol—makes it a versatile building block for a range of high-value products. guidechem.comnih.gov While its primary applications are well-established, ongoing research is uncovering new uses in advanced materials and specialized niche markets.

The most prominent application of 1,2,4-butanetriol is as a direct precursor to 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer used in military propellants and explosive formulations. nbinno.comnih.govwikipedia.org BTTN is valued as a less hazardous and more stable replacement for nitroglycerin. frontiersin.org The demand from this sector remains a major driver for BT production.

In the pharmaceutical industry, chiral 1,2,4-butanetriol is a key starting material for the synthesis of several important drugs. guidechem.comnbinno.com It serves as a precursor for cholesterol-lowering medications such as Crestor and Zetia. wikipedia.orgbayvillechemical.net Its utility as a chiral synthon allows for the precise construction of complex molecular architectures required for pharmacologically active compounds. chemicalbook.com

Beyond these primary markets, 1,2,4-butanetriol is finding applications in polymer science, where it is used as a monomer in the manufacture of certain polyesters and as a crosslinking agent for polymer materials. guidechem.comnbinno.com Its three hydroxyl groups allow for the creation of complex polymer networks. There is also growing interest in its use in producing polyurethane foams, which exhibit elastic properties comparable to natural rubber. nih.gov

Several niche applications further highlight the versatility of 1,2,4-butanetriol:

Cosmetics and Inks: Due to its hygroscopic nature, it can be used as a humectant in cosmetics and as an anti-drying agent in high-quality inks. guidechem.com

Tobacco Additive: It has been used as a tobacco additive to help reduce the harmful effects of tar. guidechem.com

Surface Treatment: It can act as a surface treatment agent for premium clothing. guidechem.com

Solvent: Its properties as a polyol make it an effective solvent in certain applications. wikipedia.orgbayvillechemical.net

The continued exploration of its properties, particularly its chirality and trifunctionality, is expected to lead to the development of new derivatives and polymers with tailored characteristics for advanced materials, further expanding its market reach.

Challenges and Opportunities in Large-Scale Sustainable Production of 1,2,4-Butanetriol

Transitioning 1,2,4-butanetriol production from laboratory-scale proofs-of-concept to large-scale, sustainable, and economically competitive manufacturing presents both significant challenges and compelling opportunities.

Challenges:

Process Scalability and Robustness: Scaling up fermentation processes from benchtop (1 L) to pilot (100 L) and industrial scales introduces challenges in maintaining optimal conditions, ensuring strain stability, and achieving consistent high yields. researchgate.netdtic.mil Industrial fermentation hosts must be robust enough to tolerate inhibitors present in biomass hydrolysates. nih.gov

Metabolic Bottlenecks: Despite significant progress, metabolic engineering efforts still face challenges such as cofactor imbalances (NADH/NADPH), the toxicity of intermediate compounds, and the low activity of certain heterologous enzymes, which can limit the final product titer and productivity. nih.govresearchgate.net

Opportunities:

Sustainability and Green Chemistry: The primary opportunity for bio-based 1,2,4-butanetriol lies in its sustainability. Microbial synthesis from renewable resources avoids the harsh conditions (high temperature and pressure) and toxic byproducts (e.g., borate (B1201080) salts) associated with traditional chemical methods, offering a much greener environmental profile. sciepublish.comkobe-u.ac.jp

Utilization of Waste Biomass: The ability to use lignocellulosic waste from agriculture, such as corn cobs, as a raw material presents a significant opportunity. researchgate.netnih.gov This approach not only provides a cheap and abundant feedstock but also contributes to a circular economy by valorizing agricultural waste. researchgate.net

Technological Advancements: Continued advances in synthetic biology, metabolic engineering, and fermentation technology are constantly improving the efficiency of microbial production. The development of cell-free enzymatic cascades, for example, offers a way to bypass the complexities of cellular metabolism and achieve high yields, with one study converting 18 g/L of xylose to 6.1 g/L of BT. nih.gov

Growing Market Demand: The market for 1,2,4-butanetriol is projected to grow, driven by its critical applications in the pharmaceutical, defense, and chemical industries. dataintelo.com This growing demand provides a strong incentive to overcome the current production challenges and establish a stable, large-scale, and sustainable supply chain.

Ultimately, the successful industrial-scale production of sustainable 1,2,4-butanetriol will likely depend on a holistic approach that integrates advanced strain engineering, optimized and cost-effective use of renewable feedstocks, and innovative, energy-efficient downstream processing technologies.

Q & A

Q. What are the current methodologies for synthesizing 1,1,4-Butanetriol in laboratory settings, and how do they differ in efficiency?

this compound synthesis primarily involves microbial engineering and chemical catalysis. For microbial production, engineered Escherichia coli strains are optimized to enhance flux through the glycolytic pathway, with studies achieving yields up to 25.7 g/L under controlled fermentation conditions . Chemical routes include catalytic hydrogenation of substituted triols or selective oxidation-reduction cascades, though these often require stringent temperature control (e.g., 30–37°C) and chiral catalysts to mitigate stereochemical impurities . A comparison of methods is provided below:

Method Yield Key Conditions Limitations
Microbial synthesis25.7 g/LpH 7.0, 37°C, fed-batch fermentationRequires pathway optimization
Chemical catalysis60–70%Pd/C catalyst, H₂ pressure (5 atm)Stereochemical impurities common

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

Key analytical methods include:

  • NMR Spectroscopy : Distinct peaks for hydroxyl protons (δ 1.8–2.2 ppm) and methylene groups (δ 3.5–3.8 ppm) confirm stereochemistry .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 107.1 and fragmentation patterns (e.g., loss of H₂O at m/z 89) validate molecular weight .
  • Chromatography : HPLC with refractive index detection (RID) using a Rezex ROA-Organic Acid column resolves enantiomeric impurities .

Advanced Research Questions

Q. What strategies address contradictions in thermodynamic and kinetic data during this compound acetalization reactions?

Conflicting data often arise from solvent polarity effects or competing reaction pathways. For example:

  • Thermodynamic Stability : Acetal formation in nonpolar solvents (e.g., toluene) favors equilibrium toward products (ΔG ≈ −15 kJ/mol), while polar solvents disrupt transition states .
  • Kinetic Control : Lower temperatures (0–5°C) and acid catalysts (e.g., p-TsOH) suppress side reactions like oligomerization. Rate constants (k) should be calculated using time-resolved FTIR to track carbonyl group depletion .

Q. How can metabolic engineering improve this compound biosynthesis in non-native microbial hosts?

Critical steps include:

  • Pathway Design : Introduce heterologous genes (e.g., mdh for malate dehydrogenase) to redirect carbon flux from glycolysis to triol precursors .
  • Fermentation Optimization : Use dynamic flux balance analysis (dFBA) to adjust substrate feeding rates and mitigate acetate accumulation .
  • Enzyme Engineering : Directed evolution of key enzymes (e.g., glycerol dehydratase) enhances cofactor specificity (NADPH vs. NADH) and reduces toxicity .

Q. What experimental approaches resolve discrepancies in NMR spectral assignments for this compound derivatives?

  • 2D NMR (COSY, HSQC) : Correlate overlapping proton signals (e.g., δ 3.6–4.0 ppm) to adjacent carbons, distinguishing regioisomers .
  • Isotopic Labeling : ¹³C-labeled substrates clarify ambiguous coupling patterns in NOESY spectra .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (<2 ppm deviation from experimental data) .

Q. How do impurities in this compound precursors affect downstream applications in energetic materials?

Trace impurities (e.g., 1,2,4-butanetriol isomers) reduce thermal stability in propellant formulations. Accelerated Rate Calorimetry (ARC) shows impurity levels >0.5% decrease decomposition onset temperatures by 20–30°C . Mitigation strategies include:

  • Chromatographic Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity .
  • In-line FTIR Monitoring : Detects and quantifies impurities during continuous synthesis .

Methodological Guidance

Q. What protocols ensure reproducibility in enantioselective synthesis of (R)- and (S)-1,1,4-Butanetriol?

  • Chiral Resolution : Use (−)-menthol as a resolving agent for diastereomeric crystallization (≥98% enantiomeric excess) .
  • Asymmetric Catalysis : Ru-BINAP complexes enable enantioselective hydrogenation (ee >90%) at 50°C and 10 bar H₂ .

Q. How should researchers design experiments to study the metabolic fate of this compound in mammalian systems?

  • Isotope Tracing : Administer ¹³C-labeled triol to cell cultures and track incorporation into TCA cycle intermediates via LC-MS .
  • Toxicity Assays : Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye in HepG2 cells exposed to 1–10 mM triol .

Data Reporting Standards

  • Spectral Data : Report NMR (¹H, ¹³C), MS, and IR spectra in supplementary files with acquisition parameters (e.g., solvent, field strength) .
  • Thermodynamic Parameters : Include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) calculations for acetalization equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.